An In-Depth Technical Guide to the Chemical Properties of ((2-Methoxyphenyl)ethynyl)trimethylsilane
An In-Depth Technical Guide to the Chemical Properties of ((2-Methoxyphenyl)ethynyl)trimethylsilane
Introduction: A Versatile Building Block in Modern Synthesis
In the landscape of organic synthesis, alkynylsilanes represent a cornerstone class of reagents, prized for their stability, versatility, and predictable reactivity. Among these, ((2-Methoxyphenyl)ethynyl)trimethylsilane stands out as a particularly valuable synthetic intermediate. Its unique trifunctional architecture—comprising a sterically influential 2-methoxyphenyl group, a reactive ethynyl linker, and a robust trimethylsilyl (TMS) protecting group—provides chemists with a powerful tool for the strategic construction of complex molecular frameworks.
This guide offers an in-depth exploration of the chemical properties and synthetic utility of ((2-Methoxyphenyl)ethynyl)trimethylsilane. We will delve into its synthesis, spectroscopic signature, and core reactivity, with a focus on the mechanistic rationale behind its application in cross-coupling and cycloaddition reactions. The insights provided are tailored for researchers, medicinal chemists, and materials scientists who leverage advanced organic chemistry to drive innovation in drug discovery and materials engineering.
Physicochemical and Spectroscopic Profile
While specific experimental data for the ortho-isomer can be elusive, its properties can be reliably inferred from its well-documented para-isomer, ((4-Methoxyphenyl)ethynyl)trimethylsilane, and general principles of alkynylsilane chemistry.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆OSi | N/A |
| Molecular Weight | 204.34 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | ~0.96 g/mL | [2] |
| Boiling Point | ~96 °C @ 1.5 mmHg (for para-isomer) | [2] |
| Refractive Index | ~1.54 (n20/D) (for para-isomer) | [2] |
Note: Physical properties such as boiling point and density are for the analogous para-isomer and are expected to be similar for the ortho-isomer.
Spectroscopic Characterization: The Signature of Structure
Spectroscopic analysis provides unambiguous confirmation of the compound's structure. The key is to recognize the distinct signals from each of the three functional components.
Table 2: Key Spectroscopic Data (¹H and ¹³C NMR, IR)
| Technique | Region/Shift | Assignment and Rationale | Source |
| ¹H NMR (CDCl₃) | ~7.4-6.8 ppm | Aromatic Protons (Ar-H): A complex multiplet pattern characteristic of an ortho-substituted benzene ring. The electron-donating methoxy group influences the chemical shifts. | [3] |
| ~3.9 ppm | Methoxy Protons (-OCH₃): A sharp singlet, typically downfield due to the oxygen's deshielding effect. | [3] | |
| ~0.25 ppm | Trimethylsilyl Protons (-Si(CH₃)₃): A strong singlet integrating to 9 protons. Its upfield shift is a hallmark of silicon's electropositive nature. | [3] | |
| ¹³C NMR (CDCl₃) | ~160 ppm | C-OCH₃: Quaternary aromatic carbon attached to the methoxy group. | [3] |
| ~134-110 ppm | Aromatic Carbons: Multiple signals corresponding to the benzene ring carbons. | [3] | |
| ~105 ppm | Ar-C≡C-Si: Alkynyl carbon attached to the aromatic ring. | [3] | |
| ~94 ppm | Ar-C≡C-Si: Alkynyl carbon attached to the silicon atom. | [3] | |
| ~55 ppm | Methoxy Carbon (-OCH₃): The carbon of the methoxy group. | [3] | |
| ~0.0 ppm | Trimethylsilyl Carbons (-Si(CH₃)₃): A single peak for the three equivalent methyl groups. | [3] | |
| FTIR (Neat) | ~2155 cm⁻¹ | Alkyne Stretch (C≡C): A sharp, characteristic absorption for the silyl-substituted alkyne. | [3] |
| ~1250, 840 cm⁻¹ | Si-C Stretch: Strong bands confirming the presence of the trimethylsilyl group. | N/A |
Note: NMR data is based on the para-isomer, ((4-Methoxyphenyl)ethynyl)trimethylsilane. The ortho-isomer is expected to show similar shifts but with more complex splitting in the aromatic region due to different coupling constants.
Synthesis and Preparation
The most reliable and common method for synthesizing ((2-Methoxyphenyl)ethynyl)trimethylsilane is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.
Causality of Component Choice:
-
Aryl Halide: 2-Iodoanisole is the preferred substrate over 2-bromoanisole due to the greater reactivity of the C-I bond in the oxidative addition step of the catalytic cycle, leading to higher yields and milder reaction conditions.
-
Alkyne: Ethynyltrimethylsilane is used in slight excess to ensure complete consumption of the more valuable aryl iodide.
-
Catalyst System: A dual-catalyst system is employed. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is the primary cross-coupling agent, while the copper(I) iodide (CuI) co-catalyst is essential for activating the alkyne via the formation of a copper(I) acetylide intermediate.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to quench the HX acid produced during the reaction, preventing catalyst deactivation and side reactions. It also acts as the solvent in many cases.
Detailed Experimental Protocol: Synthesis
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous triethylamine (solvent) via syringe, followed by ethynyltrimethylsilane (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. Gentle heating (to ~40°C) may be required if the reaction is sluggish.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Core Reactivity and Synthetic Utility
The true power of ((2-Methoxyphenyl)ethynyl)trimethylsilane lies in its predictable, stepwise reactivity, allowing it to serve as a linchpin in multi-step syntheses.
A. The Trimethylsilyl Group: A Removable Steric Shield
The primary role of the TMS group is to act as a robust protecting group for the terminal alkyne proton.[4] This protection is critical for two reasons:
-
It prevents the terminal alkyne from undergoing self-coupling (e.g., Glaser coupling) under Sonogashira or other basic/oxidative conditions.
-
It allows for the introduction of the substituted ethynyl moiety onto a molecule without a free, acidic proton that could interfere with other reagents (like organolithiums).
Protodesilylation (Deprotection): The C-Si bond is readily and selectively cleaved under mild conditions, unmasking the terminal alkyne for subsequent reactions. The high thermodynamic driving force for this reaction is the formation of the exceptionally strong Si-F or Si-O bond.
Trusted Protocol 1: Fluoride-Mediated Desilylation This is the most common and reliable method.
-
Dissolve the silylalkyne (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and use the resulting terminal alkyne directly or purify as needed.
Trusted Protocol 2: Base-Mediated Desilylation For substrates sensitive to fluoride ions, a simple base wash is effective.
-
Dissolve the silylalkyne in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a stronger base like sodium hydroxide.[4][5]
-
Stir at room temperature for 1-4 hours.
-
Neutralize with dilute acid, extract the product, dry, and concentrate.
B. Sonogashira Coupling: Part Two
Once deprotected, the newly formed terminal alkyne is a prime substrate for a second Sonogashira coupling. This two-stage strategy allows for the controlled, sequential synthesis of unsymmetrical diarylacetylenes, which are common motifs in pharmaceuticals and organic electronic materials. The ortho-methoxy group can sterically influence the coupling, potentially requiring slightly longer reaction times or more active catalysts compared to its para-isomer.[6]
C. Cycloaddition Reactions: Building Rings with Precision
The alkyne functionality is an excellent dienophile or dipolarophile for various cycloaddition reactions, providing access to a wide range of five- and six-membered heterocyclic and carbocyclic systems.[7]
[3+2] Cycloadditions (Huisgen Cycloaddition): The reaction of the alkyne with an organic azide is a cornerstone of "click chemistry," yielding a highly stable 1,2,3-triazole ring. This reaction is exceptionally reliable and high-yielding.
-
Mechanism: This is a concerted pericyclic reaction where the π-systems of the alkyne and the azide combine to form a five-membered ring.[8][9]
-
Regioselectivity: The reaction of a terminal alkyne with an azide typically yields a mixture of 1,4- and 1,5-disubstituted triazoles. The presence of the bulky TMS group or the electronic influence of the 2-methoxyphenyl group can direct this selectivity.[4] The copper-catalyzed variant (CuAAC) famously yields the 1,4-isomer exclusively.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can produce cyclobutene derivatives, although this is less common than [3+2] or [4+2] reactions for alkynes.[7][10]
Applications in Research and Drug Development
The synthetic utility of ((2-Methoxyphenyl)ethynyl)trimethylsilane directly translates to its value in applied science.
-
Medicinal Chemistry: It serves as a precursor for synthesizing complex, rigid scaffolds found in biologically active molecules. The resulting diarylacetylene or triazole cores are prevalent in kinase inhibitors, antiviral agents, and other therapeutics.[2]
-
Materials Science: The ability to construct well-defined, conjugated systems makes this reagent valuable for creating organic semiconductors, polymers with tunable electronic properties, and functional coatings. The silane moiety itself can be used to improve adhesion to inorganic surfaces like silica or glass.[2]
-
Nanotechnology: The molecule can be used to functionalize nanoparticles, imparting specific chemical properties to their surfaces for applications in drug delivery or bio-imaging.[2]
Safety and Handling
As with all organosilane reagents, proper laboratory safety protocols must be followed.
-
Hazards: This compound is classified as a skin and eye irritant.[1]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation from moisture and light.[2]
Conclusion
((2-Methoxyphenyl)ethynyl)trimethylsilane is more than a simple reagent; it is a strategic synthetic tool. Its properties are a direct result of the interplay between its three key functional components. The TMS group provides robust protection and synthetic control, the alkyne serves as a versatile and reactive linker, and the 2-methoxyphenyl group imparts unique electronic and steric characteristics. By understanding the causality behind its synthesis and reactivity, researchers can confidently deploy this building block to construct complex and high-value molecules, accelerating progress in both pharmaceutical development and materials science.
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